molecular formula C7H8O3 B13533140 6-Oxospiro[2.3]hexane-4-carboxylic acid

6-Oxospiro[2.3]hexane-4-carboxylic acid

Cat. No.: B13533140
M. Wt: 140.14 g/mol
InChI Key: DPUXNZRXUYOFRS-UHFFFAOYSA-N
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Description

6-Oxospiro[2.3]hexane-4-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a six-membered ring fused to a three-membered ring, with a carboxylic acid functional group and a ketone group. The spirocyclic structure imparts distinct chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxospiro[2.3]hexane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with a strong base, followed by cyclization under controlled conditions. For example, the reaction of a cyclopropane derivative with a carboxylic acid precursor can yield the desired spirocyclic compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Oxospiro[2.3]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Oxospiro[2.3]hexane-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxospiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 6-Oxospiro[3.3]heptane-2-carboxylic acid
  • 4-methyl-6-oxo-5-oxaspiro[2.3]hexane-4-carboxylic acid
  • (2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid

Uniqueness: 6-Oxospiro[2.3]hexane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a carboxylic acid and a ketone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

6-oxospiro[2.3]hexane-4-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-5-3-4(6(9)10)7(5)1-2-7/h4H,1-3H2,(H,9,10)

InChI Key

DPUXNZRXUYOFRS-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(CC2=O)C(=O)O

Origin of Product

United States

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